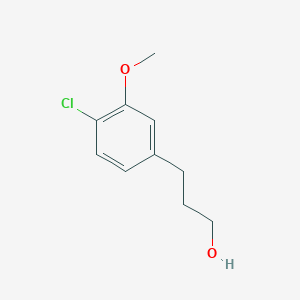![molecular formula C15H14N2O3 B13572649 4-[(2-Carbamoylphenoxy)methyl]benzamide](/img/structure/B13572649.png)
4-[(2-Carbamoylphenoxy)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Carbamoylphenoxy)methyl]benzamide is a compound belonging to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a benzamide group attached to a phenoxy group, which is further substituted with a carbamoyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Carbamoylphenoxy)methyl]benzamide typically involves the condensation of 4-(chloromethyl)benzoic acid with 2-aminophenol, followed by the introduction of a carbamoyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and advanced purification techniques, such as recrystallization and column chromatography, ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-Carbamoylphenoxy)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzamide or phenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(2-Carbamoylphenoxy)methyl]benzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 4-[(2-Carbamoylphenoxy)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or proteases, thereby modulating cellular signaling pathways and exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenoxy-N-(pyridin-2-ylmethyl)benzamide: A benzamide derivative with similar structural features but different substituents.
2,3-Dimethoxybenzamide: Another benzamide compound with methoxy groups, known for its antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamide: A benzamide derivative with acetoxy and methyl groups, exhibiting various biological activities.
Uniqueness
4-[(2-Carbamoylphenoxy)methyl]benzamide is unique due to the presence of the carbamoyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows it to interact with different molecular targets, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C15H14N2O3 |
|---|---|
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
2-[(4-carbamoylphenyl)methoxy]benzamide |
InChI |
InChI=1S/C15H14N2O3/c16-14(18)11-7-5-10(6-8-11)9-20-13-4-2-1-3-12(13)15(17)19/h1-8H,9H2,(H2,16,18)(H2,17,19) |
InChI-Schlüssel |
HLCVWGOKHYWXAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC2=CC=C(C=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


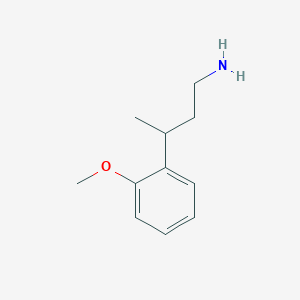
![N-{2-[4-(difluoromethoxy)phenyl]ethyl}-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B13572573.png)
![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13572580.png)

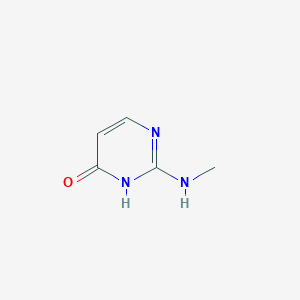


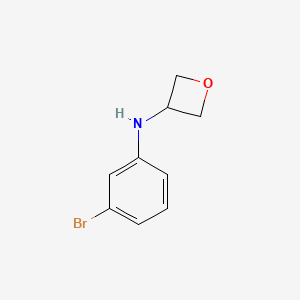
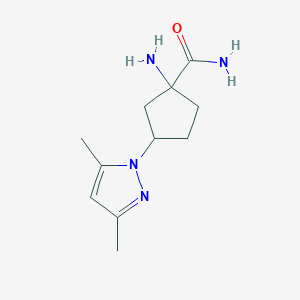
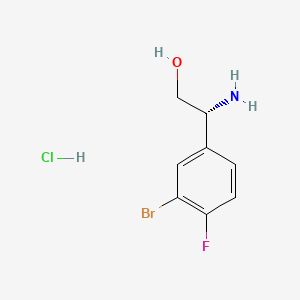
![(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine](/img/structure/B13572611.png)
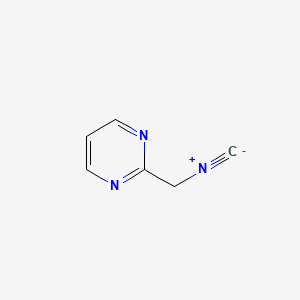
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]pyridine-2-carboxamide](/img/structure/B13572621.png)
